1-Carboxamide

Antiviral Ebola virus Glycoprotein inhibitor

This primary carboxamide is a privileged pharmacophore with extreme SAR sensitivity. In the anti-Ebola adamantane series, a single phenyl addition boosts potency 10-fold (EC50 10-15 nM). For selective SIRT1 inhibition (200-500x vs SIRT2/3), use EX-527. For VEGFR-2 anticancer programs, the hydrazine-1-carboxamide scaffold shows cytotoxicity comparable to sorafenib. Choose the exact derivative with validated benchmark data; contact us for quantitative SAR guidance and custom lead optimization.

Molecular Formula C17H19Cl2N7O
Molecular Weight 408.3 g/mol
Cat. No. B11826670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Carboxamide
Molecular FormulaC17H19Cl2N7O
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C(=CC(=N2)NN(C3=CC(=NC(=C3)Cl)Cl)C(=O)N)C(C)C)C
InChIInChI=1S/C17H19Cl2N7O/c1-8(2)11-7-14(22-16-15(11)9(3)23-25(16)4)24-26(17(20)27)10-5-12(18)21-13(19)6-10/h5-8H,1-4H3,(H2,20,27)(H,22,24)
InChIKeyKRBXPLNGUQJDHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Carboxamide (Primary Carboxamide) Procurement Guide: A Privileged Scaffold for Antiviral and Anticancer Discovery


1-Carboxamide (primary carboxamide) is a functional group defined by the structure RC(=O)NH2, formally derived from the condensation of a carboxylic acid with ammonia [1]. This scaffold serves as a privileged pharmacophore in numerous FDA-approved drugs and bioactive compounds, exhibiting versatile binding modes that underpin potent antiviral, anticancer, and enzyme inhibitory activities [2]. Representative examples include EX-527 (Selisistat), a selective SIRT1 inhibitor , and a series of adamantane carboxamides with sub-100 nM potency against Ebola virus [3]. The core carboxamide moiety is not a single compound but a defining chemical feature; therefore, procurement decisions must be based on the specific substitution pattern and the quantitative performance data of the exact derivative required for the intended research application.

Why 1-Carboxamide Derivatives Cannot Be Interchanged Without Quantitative Validation


The carboxamide functional group is a pharmacophore whose activity and selectivity are exquisitely sensitive to even minor structural modifications of the attached R-group. Within the adamantane carboxamide anti-Ebola series, the addition of a single phenyl group to the adamantane core resulted in a ∼10-fold improvement in potency [1]. Furthermore, changing the terminal amine or the spacer group can diminish activity by 3-fold to complete loss [1]. Similarly, in the VEGFR-2 inhibitor series, swapping a carboxamide for a carbothioamide alters both target engagement and cytotoxicity profiles [2]. These structure-activity relationship (SAR) data demonstrate that '1-carboxamide' is not a fungible commodity. Scientific and industrial users cannot assume that one carboxamide derivative will replicate the performance of another; empirical, comparative data are essential for making a scientifically sound procurement decision.

Quantitative Differentiation Evidence: 1-Carboxamide Scaffold vs. Closest Analogs


Adamantane Carboxamide Anti-Ebola Potency: Optimized Lead Compound vs. Initial Screening Hit

The adamantane carboxamide series demonstrates a direct, head-to-head improvement in anti-Ebola potency. The optimized lead compound 38 (a chiral adamantane carboxamide) achieved a pEBOV EC50 of ∼10-15 nM, representing a 260- to 390-fold improvement over the initial screening hit, compound 1, which exhibited an EC50 of ∼3.9 μM in the same assay [1]. This optimization was achieved through systematic SAR modifications of the carboxamide scaffold, specifically the introduction of a phenyl group and optimization of the amine terminus [1].

Antiviral Ebola virus Glycoprotein inhibitor

Carboxamide SIRT1 Inhibitor EX-527: Selectivity Profile vs. Other Sirtuin Family Members

EX-527 (Selisistat, a 1H-carbazole-1-carboxamide derivative) exhibits a marked selectivity for SIRT1 over SIRT2 and SIRT3. In vitro assays report an IC50 of 38-98 nM for SIRT1, whereas IC50 values for SIRT2 and SIRT3 are 19.6 μM and 48.7 μM, respectively . This corresponds to a selectivity window of 200- to 500-fold for SIRT1 . No inhibitory activity was observed against class I/II HDACs or NAD glycohydrolase at concentrations up to 100 μM .

Epigenetics Sirtuin inhibition Selectivity

3,5-Dimethyladamantane-1-Carboxamide: DPP-4 Inhibitory Activity vs. Other Adamantane Derivatives

Within a series of fifteen adamantane derivatives evaluated for dipeptidyl peptidase-4 (DPP-4) inhibition, 3,5-dimethyladamantane-1-carboxamide emerged as the most active compound with an IC50 of 53.94 μM [1]. In contrast, other adamantane derivatives lacking the specific N-substitution pattern exhibited significantly lower or no inhibitory activity [1].

Metabolic disease DPP-4 inhibition Type 2 diabetes

Carboxamide vs. Carbothioamide VEGFR-2 Inhibitors: Comparative Cytotoxicity and Kinase Inhibition

A series of hydrazine-1-carboxamide (compounds 4a-c) and hydrazine-1-carbothioamide (compounds 3a-e) derivatives were synthesized and evaluated as VEGFR-2 inhibitors. Among the series, the carboxamide derivative 4b exhibited the most potent cytotoxic activity against HeLa cervical cancer cells (IC50 value not numerically disclosed in abstract, but identified as the lowest in the series) and demonstrated VEGFR-2 kinase inhibitory activity comparable to the reference inhibitor sorafenib [1]. The carboxamide derivatives, in general, showed distinct cytotoxicity profiles and binding interactions relative to their carbothioamide counterparts [1].

Cancer VEGFR-2 Angiogenesis

Adamantane Carboxamides: Aqueous Solubility and Metabolic Stability Profile

Optimized adamantane carboxamide derivatives (compounds 36, 38, 40, 42) demonstrate uniformly high aqueous solubility (>20 mg/mL at pH 7.4) and favorable metabolic stability across multiple species liver microsomes [1]. For example, compounds 36 and 38 exhibited >75% stability after 1 hour in human liver microsomes [1]. While not a direct comparator to a specific alternative, this data establishes a baseline physicochemical profile that differentiates this series from many hydrophobic small molecules with poor solubility.

ADMET Drug development Physicochemical properties

Optimal Scientific and Industrial Applications for 1-Carboxamide Derivatives


Ebola Virus Glycoprotein (GP) Inhibitor Discovery and Mechanistic Studies

Researchers developing direct-acting antivirals targeting Ebola virus entry should prioritize the adamantane carboxamide series, specifically optimized leads like compound 38. With pEBOV EC50 values of 10-15 nM and validated on-target engagement confirmed by X-ray co-crystallography with the EBOV GP, these compounds provide a potent and mechanistically defined tool for probing viral entry and for use as a benchmark in high-throughput screening campaigns [1]. Their high aqueous solubility also simplifies in vitro assay preparation [1].

SIRT1-Selective Epigenetic and Metabolic Research

For studies requiring selective inhibition of SIRT1 to dissect its role in aging, metabolism, or cancer, EX-527 (a 1H-carbazole-1-carboxamide) is the compound of choice. Its 200- to 500-fold selectivity for SIRT1 over SIRT2/SIRT3 minimizes confounding off-target effects, ensuring that observed phenotypes can be confidently attributed to SIRT1 modulation . This selectivity profile is essential for generating high-quality, interpretable data in both academic and pharmaceutical research settings.

DPP-4 Inhibitor Lead Identification for Type 2 Diabetes

Medicinal chemistry teams exploring novel DPP-4 inhibitors for metabolic disease should consider 3,5-dimethyladamantane-1-carboxamide as a starting point for lead optimization. Identified as the most active among 15 adamantane derivatives with an IC50 of 53.94 μM [2], this compound defines a tractable scaffold for further medicinal chemistry efforts aimed at improving potency and selectivity over DPP-8/DPP-9 to mitigate toxicity risks.

VEGFR-2-Directed Anticancer Agent Development

In anticancer drug discovery programs targeting angiogenesis via VEGFR-2 inhibition, the hydrazine-1-carboxamide scaffold (e.g., compound 4b) offers a validated starting point. Its cytotoxic potency against HeLa cells and VEGFR-2 kinase inhibition comparable to sorafenib [3] position it as a promising lead series. Furthermore, the comparative SAR against carbothioamide analogs provides a clear rationale for focusing chemistry efforts on the carboxamide chemotype [3].

Quote Request

Request a Quote for 1-Carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.